
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of four chlorine atoms and a 4-methylphenyl group attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 4-methylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphines with various functional groups.
科学的研究の応用
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Tetrachloro(4-methylphenyl)-lambda~5~-phosphane involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
Tetrachlorophenylphosphane: Similar structure but lacks the methyl group.
Tetrachlorobenzylphosphane: Contains a benzyl group instead of a methylphenyl group.
Uniqueness
Tetrachloro(4-methylphenyl)-lambda~5~-phosphane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other tetrachlorophenylphosphanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
51303-75-4 |
|---|---|
分子式 |
C7H7Cl4P |
分子量 |
263.9 g/mol |
IUPAC名 |
tetrachloro-(4-methylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl4P/c1-6-2-4-7(5-3-6)12(8,9,10)11/h2-5H,1H3 |
InChIキー |
MIRQZTLPHDPACO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(Cl)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
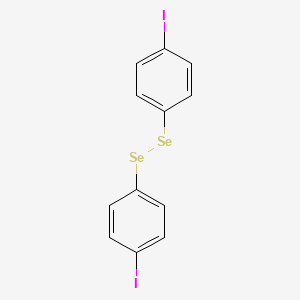
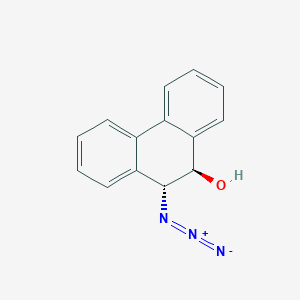
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
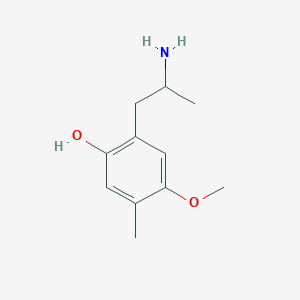

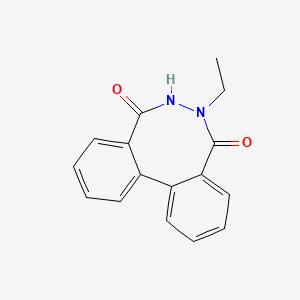

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

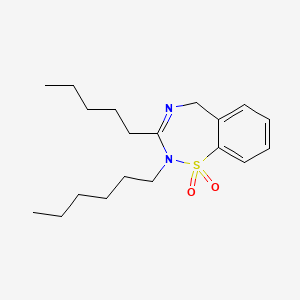
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)

